2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound notable for its unique structure and potential applications in various scientific fields. This compound features a cyano group and a prop-2-enamide backbone, making it relevant in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 245.27 g/mol.
The compound is synthesized through multi-step chemical reactions, often involving the condensation of specific aromatic aldehydes and nitriles. It can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and LGC Standards, which provide detailed specifications including CAS numbers and molecular data.
2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide falls under the category of organic compounds, specifically within the subcategories of nitriles and enamides. Its structural characteristics categorize it as an aromatic compound due to the presence of the trimethoxyphenyl group.
The synthesis of 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves several key steps:
The synthesis may also utilize continuous flow reactors in industrial settings to enhance efficiency and scalability. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
The molecular structure of 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can be represented using various chemical notation systems:
NC(=C/C(C#N)=C/C1=CC(OC)=C(C(OC)=C1)O)=O
InChI=1S/C13H15N1O3/c14-6-8(13(17)18)1-7-2-9(15)11(16)10(12)3-7/h1-3,15-17H,(H2,12)/b8-1+
The compound's properties include:
This structural complexity contributes to its reactivity and potential biological activity.
2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can participate in various chemical reactions typical for compounds containing cyano and enamide functional groups:
Reactions involving this compound are often studied to explore its potential as an intermediate in synthesizing other biologically active molecules or materials.
The mechanism of action for 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully elucidated but involves interactions at the molecular level that may influence biological pathways:
Further studies are necessary to detail its mechanism of action and potential therapeutic applications.
Key physical properties include:
Key chemical properties include:
Relevant data such as melting points and boiling points are essential for practical applications but may vary based on purity and preparation methods.
The applications of 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide span several fields:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8